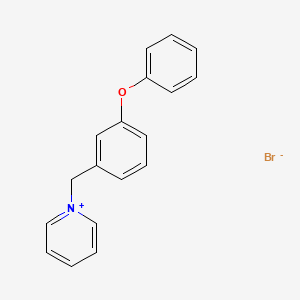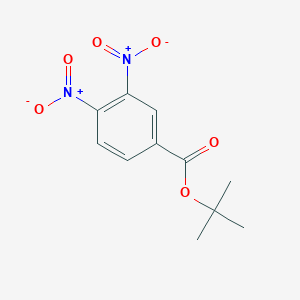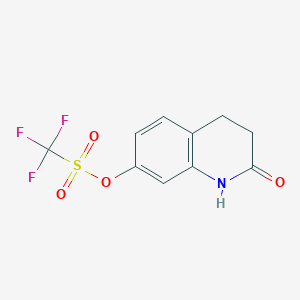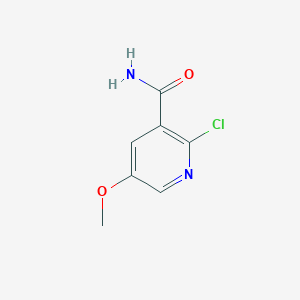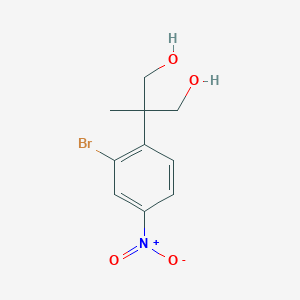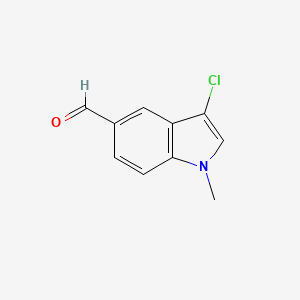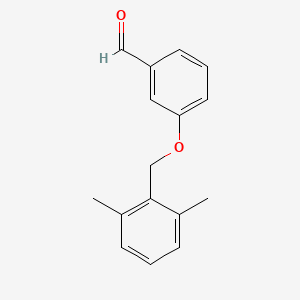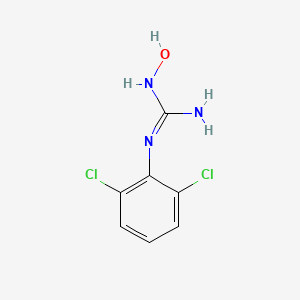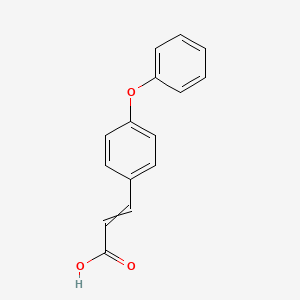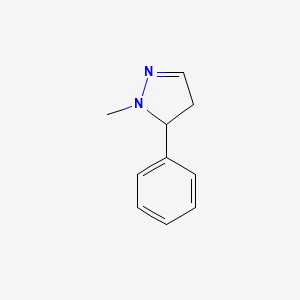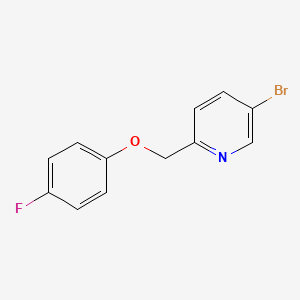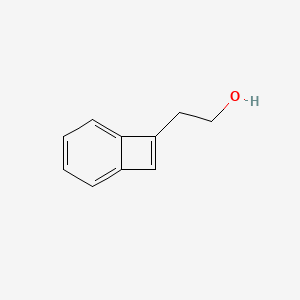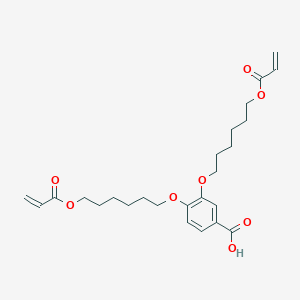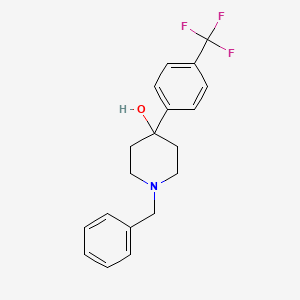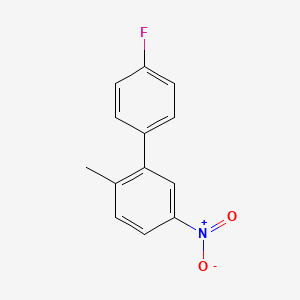
4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a fluorine atom attached to the phenyl ring and a nitro group attached to the toluene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl typically involves the nitration of 4-fluorotoluene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and improved safety. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as phenoxide ions, to form new compounds.
Oxidation: The methyl group on the toluene moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Phenoxide ions, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, aqueous conditions, elevated temperatures.
Major Products Formed
Reduction: 2-(4-Fluorophenyl)-4-aminotoluene.
Substitution: 2-(4-Phenoxyphenyl)-4-nitrotoluene.
Oxidation: 2-(4-Fluorophenyl)-4-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl and its derivatives involves interactions with specific molecular targets. For example, the reduction product, 2-(4-Fluorophenyl)-4-aminotoluene, can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with target proteins, thereby influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the methyl group on the toluene moiety.
4-Nitrotoluene: Lacks the fluorine atom on the phenyl ring.
2-(4-Fluorophenyl)-4-aminotoluene: Reduction product of 4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl.
Uniqueness
This compound is unique due to the simultaneous presence of both a fluorine atom and a nitro group on the aromatic ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry. The fluorine atom enhances the compound’s stability and ability to interact with biological targets, while the nitro group provides a site for further chemical modifications.
Eigenschaften
Molekularformel |
C13H10FNO2 |
|---|---|
Molekulargewicht |
231.22 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C13H10FNO2/c1-9-2-7-12(15(16)17)8-13(9)10-3-5-11(14)6-4-10/h2-8H,1H3 |
InChI-Schlüssel |
MPMOTVDBEZARNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
